1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
Overview
Description
Scientific Research Applications
Organic Synthesis
Nucleophilic Displacement Reactions : Methyl (3,6-dichloropyridazin-4-yl)acetate, a related compound, has been used to study nucleophilic displacement reactions. It showed selective displacement of the chlorine atom at specific positions under different reaction conditions, demonstrating its utility in synthetic chemistry (Adembri, Sio, Nesi, & Scotton, 1976).
Pyridazine Synthesis : The compound reacts with pyridine N-oxides to form various pyridazinone derivatives, indicating its role in the synthesis of heterocyclic compounds (Deegan & Rose, 1971).
Medicinal Chemistry
Antibacterial and Antifungal Activity : Derivatives of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a similar compound, have been synthesized and found to exhibit significant antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).
Synthesis of Metal-Complexing Compounds : Compounds like 3,6-Di(pyridin-2-yl)pyridazines, synthesized from related structures, demonstrate the ability to form metal complexes, which can have pharmaceutical applications (Hoogenboom, Moore, & Schubert, 2006).
Materials Science
Self-Assembly and Metal Complex Formation : Derivatives of pyridazine, including those structurally similar to 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone, have been shown to self-assemble with copper(I) and silver(I) ions, forming supramolecular structures (Happ et al., 2011).
Synthesis of Heterocyclic Systems : The compound is used in creating functionalized pyridazinone arrays, important for developing materials with specific properties (Helm, Plant, & Harrity, 2006).
Mechanism of Action
Properties
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O/c7-3-1-2(5(8)13-12-3)4(14)6(9,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNORKIGAJMVUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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